molecular formula C21H19N5O3S B1194800 2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone

2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone

Cat. No. B1194800
M. Wt: 421.5 g/mol
InChI Key: AGQAENFTCGWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone is a N-arylpiperazine.

Scientific Research Applications

PET Tracer Synthesis

The compound was used in the synthesis of [(11)C]Preladenant, a PET tracer for mapping cerebral adenosine A2A receptors. The tracer exhibited favorable brain kinetics and suitable characteristics as an A2AR PET tracer, with a high uptake in the striatum, aligning with known A2AR distribution (Zhou et al., 2014).

Antagonists for Adenosine A2a Receptors

Derivatives of the compound, specifically piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, were found to be potent and selective adenosine A(2a) receptor antagonists. These antagonists demonstrated oral activity in rodent models of Parkinson's disease (Vu et al., 2004).

Synthesis of Novel Enzyme Inhibitors

A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized and shown to possess good enzyme inhibitory activity. Notably, one compound exhibited excellent inhibitory effect against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications (Hussain et al., 2017).

Antimicrobial Activity

Compounds containing the 2-furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone structure were evaluated for in vitro antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential for further development as antimicrobial agents (Patel et al., 2011).

properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

furan-2-yl-[4-[3-(4-methoxyphenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H19N5O3S/c1-28-15-6-4-14(5-7-15)17-18-19(30-24-17)20(23-13-22-18)25-8-10-26(11-9-25)21(27)16-3-2-12-29-16/h2-7,12-13H,8-11H2,1H3

InChI Key

AGQAENFTCGWHKW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NSC3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CO5

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone
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2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone
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2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone
Reactant of Route 4
2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone
Reactant of Route 5
2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone
Reactant of Route 6
2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone

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